Cyclohexane-1,4-diamine

Catalog No.
S599516
CAS No.
2615-25-0
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane-1,4-diamine

CAS Number

2615-25-0

Product Name

Cyclohexane-1,4-diamine

IUPAC Name

cyclohexane-1,4-diamine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N

SMILES

C1CC(CCC1N)N

Synonyms

(cis)-isomer of 1,4-diaminocyclohexane, (trans)-isomer of 1,4-diaminocyclohexane, 1,4-cyclohexyldiamine, 1,4-diaminocyclohexane, 2HCl;(cis)-isomer of 1,4-diaminocyclohexane, 2HCl;(trans)-isomer of 1,4-diaminocyclohexane, cis-1,4-diaminocyclohexane

Canonical SMILES

C1CC(CCC1N)N

Antagonist Activity at P2 Receptors

One promising area of research for cyclohexane-1,4-diamine lies in its potential to act as an antagonist at P2 receptors, particularly the P2X3 subtype. These receptors are involved in various physiological processes, including neurotransmission, pain perception, and immune function. Studies have shown that cyclohexane-1,4-diamine can bind to the P2X3 receptor and inhibit the binding of its natural ligand, ATP (adenosine triphosphate). This suggests its potential role in modulating P2X3-mediated signaling pathways, which could be relevant for developing new treatments for conditions like neuropathic pain and neurodegenerative diseases. Source: Biosynth - FC154672:

Ligand Design and Catalyst Development

The unique structure of cyclohexane-1,4-diamine, containing two amine groups separated by a cyclohexane ring, makes it a valuable building block for designing new ligands. Ligands are molecules that bind to specific targets, like enzymes or receptors. By strategically modifying the cyclohexane-1,4-diamine core, researchers can create ligands with tailored properties for various applications. For example, this approach has been explored in the development of catalysts for organic reactions. Source: Sigma-Aldrich - N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride:

Cyclohexane-1,4-diamine, also known as 1,4-diaminocyclohexane, is an organic compound with the molecular formula C₆H₁₄N₂. It appears as a colorless to slightly yellow solid that is soluble in water and various organic solvents. The compound features a cyclohexane ring with amine groups at the 1 and 4 positions, which allows it to participate in hydrogen bonding and ionic interactions. This unique structure contributes to its versatility in

Due to its functional groups:

  • Oxidation: It can be oxidized to cyclohexane-1,4-dione using agents like potassium permanganate.
  • Reduction: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: It can undergo substitution reactions with halogens to yield halogenated derivatives .

Common Reagents and Conditions

Reaction TypeReagentConditionsMajor Products
OxidationPotassium permanganateAcidic mediumCyclohexane-1,4-dione
ReductionLithium aluminum hydrideAnhydrous etherDerivatives of cyclohexane-1,4-diamine
SubstitutionHalogens (e.g., Cl, Br)Presence of catalystHalogenated derivatives

Research indicates that cyclohexane-1,4-diamine may act as an antagonist at P2X3 receptors, which are involved in neurotransmission and pain perception. This suggests potential applications in developing treatments for neuropathic pain and neurodegenerative diseases by modulating P2X3-mediated signaling pathways . Furthermore, its ability to form metal complexes makes it valuable for biological studies .

Cyclohexane-1,4-diamine can be synthesized through several methods:

  • Hydrogenation of 1,4-Dicyanobenzene: This method involves reducing 1,4-dicyanobenzene using hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Reaction of Cyclohexane-1,4-Dicarboxylic Acid-Bis-N-Chloramide with Hydroxide: This involves treating the bis-N-chloramide with an alkali metal hydroxide under controlled conditions .

Balanced Chemical Equations

For the hydrogenation method:
C6H4(CN)2+2H2C6H14N2\text{C}_6\text{H}_4(\text{CN})_2+2\text{H}_2\rightarrow \text{C}_6\text{H}_{14}\text{N}_2

For the reaction with hydroxide:
C6H8Cl2N2+2NaOHC6H14N2+2NaCl+2H2O\text{C}_6\text{H}_8\text{Cl}_2\text{N}_2+2\text{NaOH}\rightarrow \text{C}_6\text{H}_{14}\text{N}_2+2\text{NaCl}+2\text{H}_2\text{O}

Cyclohexane-1,4-diamine is utilized in various industries:

  • Polymer Synthesis: It serves as an intermediate in producing polyamide resins and polyimides.
  • Pharmaceuticals: The compound is explored for its potential use in drug development.
  • Dyes and Resins Production: It is employed in manufacturing dyes and other industrial chemicals .

Studies have shown that cyclohexane-1,4-diamine interacts with biological receptors like P2X3. Its ability to inhibit ATP binding makes it a candidate for further research into pain management therapies . Additionally, its structure allows it to form ligands for various biological targets, enhancing its utility in medicinal chemistry .

Several compounds share structural similarities with cyclohexane-1,4-diamine. Here are a few notable examples:

Compound NameStructureUnique Features
1,3-CyclohexanediamineTwo amines on adjacent carbonsDifferent reactivity due to proximity of amines
EthylenediamineLinear chain of two aminesMore flexible structure; used in chelation
HexamethylenediamineSix-carbon chain of aminesLonger chain allows for different polymer properties

Cyclohexane-1,4-diamine's unique positioning of amines allows for specific interactions not possible with these similar compounds. Its ability to form cyclic structures also distinguishes it from linear analogs like ethylenediamine .

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3114-70-3
15827-56-2
2615-25-0

Wikipedia

1,4-cyclohexanediamine

General Manufacturing Information

1,4-Cyclohexanediamine, cis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
1,4-Cyclohexanediamine, trans-: ACTIVE

Dates

Modify: 2023-08-15
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

Explore Compound Types